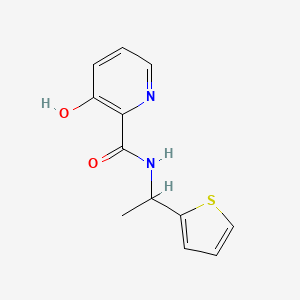
3-Hydroxy-N-(1-(thiophen-2-yl)ethyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-N-(1-(thiophen-2-yl)ethyl)picolinamide is a compound that features a picolinamide backbone with a hydroxy group at the 3-position and a thiophen-2-yl ethyl substituent at the nitrogen atom. This compound is part of a broader class of heterocyclic compounds that exhibit significant biological and chemical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 3-Hydroxy-N-(1-(thiophen-2-yl)ethyl)picolinamide typically involves the following steps:
Starting Materials: The synthesis begins with picolinic acid, which is converted to picolinamide through an amidation reaction.
Substitution Reaction: The picolinamide is then subjected to a substitution reaction with 1-(thiophen-2-yl)ethylamine to introduce the thiophen-2-yl ethyl group.
Hydroxylation: Finally, the compound undergoes hydroxylation at the 3-position to yield this compound.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-Hydroxy-N-(1-(thiophen-2-yl)ethyl)picolinamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxy group or to alter the thiophen-2-yl ethyl substituent.
Substitution: The thiophen-2-yl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Hydroxy-N-(1-(thiophen-2-yl)ethyl)picolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: The compound is used in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-(1-(thiophen-2-yl)ethyl)picolinamide involves its interaction with specific molecular targets. The hydroxy group and the thiophen-2-yl ethyl substituent allow the compound to form hydrogen bonds and π-π interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
3-Hydroxy-N-(1-(thiophen-2-yl)ethyl)picolinamide can be compared with other similar compounds, such as:
3-Hydroxy-N-(1-(phenyl)ethyl)picolinamide: This compound has a phenyl group instead of a thiophen-2-yl group, which alters its electronic properties and biological activity.
3-Hydroxy-N-(1-(pyridin-2-yl)ethyl)picolinamide: The pyridin-2-yl group provides different binding characteristics and reactivity compared to the thiophen-2-yl group.
3-Hydroxy-N-(1-(furan-2-yl)ethyl)picolinamide: The furan-2-yl group introduces different electronic and steric effects, impacting the compound’s overall properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12N2O2S |
|---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
3-hydroxy-N-(1-thiophen-2-ylethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H12N2O2S/c1-8(10-5-3-7-17-10)14-12(16)11-9(15)4-2-6-13-11/h2-8,15H,1H3,(H,14,16) |
InChI Key |
VEBNHZUYNSIFGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NC(=O)C2=C(C=CC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















